2-Pivalamidoacetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Pivalamidoacetic acid often involves the use of pivalic acid as a key starting material or solvent. For instance, pivalic acid was utilized as a solvent in the aminolysis of poly-substituted 2-(nitroamino)-pyrimidin-4(3Н)-one derivatives with arylamines of low basicity, leading to the formation of aminolysis products in moderate yields (I. Novakov et al., 2016). Another example includes the sonoelectrochemical Fenton process for synthesizing tetramethyladipic acid from pivalic acid, demonstrating the utility of pivalic acid in facilitating carbon–carbon bond formation (D. Bremner et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds derived from or related to this compound can be complex and is often characterized using spectroscopic techniques. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized and its structure determined through spectroscopic methods, revealing insights into its molecular characteristics and reactivity (A. Saeed et al., 2022).

Chemical Reactions and Properties

Pivalic acid and its derivatives engage in a variety of chemical reactions, highlighting their versatility. For example, SNAr reactions of 2-methylthio-4-pyrimidinones in pivalic acid provide access to functionalized pyrimidinones and pyrimidines, showcasing the reactivity of pivalic acid in nucleophilic aromatic substitution reactions (Matthew L. Maddess et al., 2012).

Aplicaciones Científicas De Investigación

Pivalic acid has been used in the synthesis of functionalized pyrimidines and pyrimidones through S_NAr displacement reactions. This process yields products in good to excellent yields and is a significant contribution to the field of organic synthesis (Maddess & Carter, 2012).

It also effectively catalyzes the aminolysis of poly-substituted 2-(nitroamino)-pyrimidin-4(3H)-one derivatives with arylamines, producing yields of 51-59%. This finding is relevant in the synthesis of complex organic compounds (Novakov et al., 2016).

Pivalic acid has been used in the efficient synthesis of mesoporous nano TiO2, which has potential applications in photodegradation of pollutants like methylene blue under daylight conditions. This application is significant in the field of materials science and environmental chemistry (Bakre & Tilve, 2018).

In the field of catalysis, a copper complex with a pivalamido group has shown enhanced activity in the catalytic four-electron reduction of O2 and the two-electron reduction of hydrogen peroxide. This is crucial in the development of efficient catalytic processes (Kakuda et al., 2013).

Research has also explored the role of pivalate in biological systems. For instance, maternal pivalate treatment during pregnancy has been linked to predisposing adult offspring to developing insulin resistance and obesity, indicating its significant impact on metabolic health (Ricciolini et al., 2001).

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRUEBYROMJFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368979 | |

| Record name | 2-Pivalamidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23891-96-5 | |

| Record name | 2-Pivalamidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

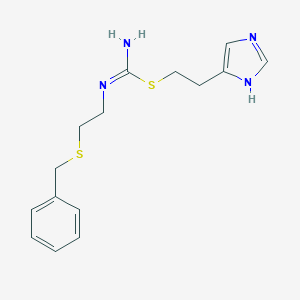

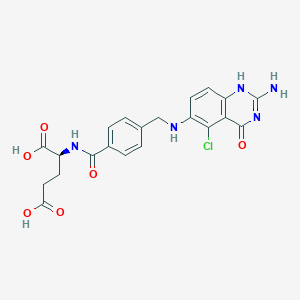

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)

![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)